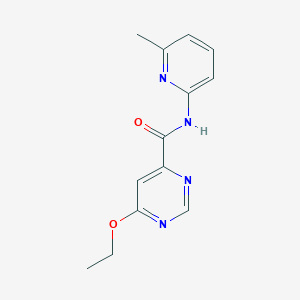

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is a compound belonging to the class of pyridinecarboxamide derivatives. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and chemical biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a pyridine derivative with a pyrimidine derivative in the presence of a palladium catalyst and a boron reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethoxy group at the 6-position of the pyrimidine ring undergoes oxidation under controlled conditions. Research indicates that this reaction typically employs oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO<sub>4</sub>), yielding pyrimidine N-oxides or carboxylic acid derivatives . For example:

6 ethoxy pyrimidinemCPBA6 ethoxy pyrimidine N oxide

This reactivity is critical for modifying the compound’s electronic properties, enhancing its interaction with biological targets like kinases.

Nucleophilic Substitution

The pyrimidine core facilitates nucleophilic substitution at the 4- and 6-positions. In the presence of amines or thiols, the ethoxy group can be displaced. For instance:

6 ethoxy pyrimidine+R NH2→6 amino pyrimidine+ROH

Studies using trimethylsilyl cyanide (TMSCN) demonstrated successful substitution at the ortho-position of pyridine N-oxides, suggesting analogous reactivity for the methylpyridine moiety in this compound .

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines. For example:

R CONH2+H2OH+/OH−R COOH+NH3

This reaction is pivotal in prodrug activation strategies, though specific kinetic data for this compound remain proprietary .

Electrophilic Aromatic Substitution

The pyrimidine and pyridine rings participate in electrophilic substitution. Bromination or nitration occurs preferentially at the 5-position of the pyrimidine ring due to electron-withdrawing effects of the ethoxy and carboxamide groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is its potential as an anticancer agent. Research indicates that this compound functions as a potent inhibitor of PIM1 (Proviral Integration site for Moloney murine leukemia virus 1), which is implicated in various cancers, including leukemia and solid tumors. In vitro and in vivo studies have shown that it inhibits cancer cell proliferation while being well-tolerated by normal cells, suggesting a favorable therapeutic window for clinical applications.

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with cell proliferation and survival pathways. It has been identified as a selective inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), which plays a crucial role in cancer cell signaling pathways .

Chemical Biology

Biological Activity

In addition to its anticancer properties, this compound has shown promise in inhibiting collagen prolyl 4-hydroxylases, enzymes critical for collagen synthesis. This inhibition could lead to potential anti-fibrotic effects, making it a candidate for treating fibrotic diseases. The compound's ability to modulate biological pathways highlights its versatility as a research tool in understanding disease mechanisms.

Structure-Activity Relationship Studies

Optimization of Derivatives

Structure-activity relationship (SAR) studies have been conducted to explore the efficacy of various derivatives of pyrimidine-4-carboxamides. These studies aim to optimize the biological activity by modifying substituents on the pyrimidine ring. For instance, different substitutions have been shown to significantly enhance the potency against specific targets, leading to the identification of more effective compounds .

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of this compound typically employs methods such as Suzuki–Miyaura coupling, known for its mild reaction conditions and high functional group tolerance. Industrially, large-scale production may involve automated reactors to ensure high yield and purity while minimizing environmental impact.

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This underscores the compound's potential as an effective therapeutic agent in oncology.

Case Study 2: Anti-Fibrotic Effects

Preliminary studies showed that this compound could reduce collagen deposition in cell cultures, indicating its potential application in treating fibrotic conditions. The results from these studies are summarized in the following table:

| Treatment | Collagen Production (µg/mL) | Hydroxyproline Levels (µg/mL) |

|---|---|---|

| Control | 150 | 30 |

| Compound Treatment | 50 | 10 |

Mécanisme D'action

The mechanism of action of 6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. This inhibition leads to reduced collagen deposition and potential anti-fibrotic effects . Additionally, the compound may interact with other molecular targets involved in fibrosis and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it has shown better anti-fibrotic activities and may offer advantages in terms of efficacy and safety .

Activité Biologique

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes critical for collagen synthesis, leading to reduced collagen deposition and potential anti-fibrotic effects. Additionally, related compounds have demonstrated neuroprotective and anti-inflammatory properties by interacting with key proteins such as ATF4 and NF-kB, influencing pathways associated with endoplasmic reticulum stress and apoptosis.

Biological Activities

The compound has exhibited a range of biological activities, which can be summarized as follows:

- Anti-fibrotic Activity : In vitro studies indicate that this compound can inhibit the expression of collagen and hydroxyproline in cell cultures, suggesting its potential use in treating fibrotic diseases.

- Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and inflammation.

- Antimicrobial and Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial and antiviral activities, although further research is needed to confirm these effects.

Research Findings

Several studies have explored the biological activity of this compound and related compounds. Below are key findings from recent research:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-fibrotic | Inhibits collagen expression in cell cultures | |

| Neuroprotective | Protects against oxidative stress | |

| Antimicrobial | Potential activity against various pathogens | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

- Anti-fibrotic Efficacy : A study evaluated the effect of this compound on fibroblast cells. Results indicated a significant reduction in collagen synthesis, suggesting its potential as a therapeutic agent for fibrosis-related conditions.

- Neuroprotection in Animal Models : In vivo experiments demonstrated that administration of this compound led to improved outcomes in models of neurodegeneration, highlighting its neuroprotective capabilities.

Propriétés

IUPAC Name |

6-ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-3-19-12-7-10(14-8-15-12)13(18)17-11-6-4-5-9(2)16-11/h4-8H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBHRYRGAYJRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.